molecular formula C9H17ClN4 B11723472 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride

3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride

Cat. No.: B11723472
M. Wt: 216.71 g/mol
InChI Key: SOZBFTUACIOIOR-UHFFFAOYSA-N
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Description

3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethyl-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced nitrogen atoms. Substitution reactions can lead to various substituted triazole derivatives.

Scientific Research Applications

3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of enzymes and receptors. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine hydrochloride
  • 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate
  • 4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride is unique due to its specific substitution pattern on the triazole ring and the presence of the piperidine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H17ClN4

Molecular Weight

216.71 g/mol

IUPAC Name

3-(4-ethyl-1,2,4-triazol-3-yl)piperidine;hydrochloride

InChI

InChI=1S/C9H16N4.ClH/c1-2-13-7-11-12-9(13)8-4-3-5-10-6-8;/h7-8,10H,2-6H2,1H3;1H

InChI Key

SOZBFTUACIOIOR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN=C1C2CCCNC2.Cl

Origin of Product

United States

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